Thieno[3,2-b]thiophene-2-carbonitrile
Overview
Description
Thieno[3,2-b]thiophene-2-carbonitrile, also known as 2-Cyanothieno[3,2-b]thiophene, is a member of the fused thiophenes family. These compounds are characterized by their electron-rich and structurally rigid nature with extended π-conjugation. This compound is particularly noted for its ability to adjust the band gap of organic polymer semiconducting materials .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-b]thiophene-2-carbonitrile is known for its ability to absorb in the near-infrared region with extremely high molar extinction coefficients . This property is due to the extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety
Cellular Effects
Its primary use in the field of organic semiconductors suggests that it may have significant effects on cellular processes related to electron transport and energy production .
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role in the synthesis of small molecules and polymers for use in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPV) .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Given its stability and use in the synthesis of other compounds, it is likely that it remains stable over time under appropriate storage conditions .
Metabolic Pathways
Given its use in the synthesis of small molecules and polymers, it may be involved in various biochemical reactions related to these processes .
Subcellular Localization
Given its role in the synthesis of small molecules and polymers for use in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPV), it may be localized in areas of the cell involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbonitrile typically involves the lithiation of 3-bromothiophene followed by the addition of elemental sulfur and α-haloketone. This method yields 3-alkylthieno[3,2-b]thiophenes, which can be further processed to obtain the desired compound . Another common method involves the Vilsmeier–Haack formylation, where a formyl group is introduced into electron-rich aromatic compounds using the Vilsmeier reagent .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis methods, such as catalytic vapor-phase reactions. These methods are designed to produce the compound efficiently and in large quantities .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Common substitution reactions include halogenation, where halogens are introduced into the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophenes, which can be further utilized in different applications .
Scientific Research Applications
Thieno[3,2-b]thiophene-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-2-carbonitrile involves its ability to adjust the band gap of organic polymer semiconducting materials. This adjustment is crucial for enhancing the efficiency of devices such as OFETs and OPVs.
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: Another fused thiophene with similar electronic properties but different structural arrangement.
Dinaphtho[2,3-b2′,3′-f]thieno[3,2-b]thiophene: Known for its stability and use in organic thin-film transistors.
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: A close structural analogue used in the chemistry of metal-organic frameworks (MOFs).
Uniqueness: Thieno[3,2-b]thiophene-2-carbonitrile is unique due to its specific structural rigidity and electron-rich nature, which make it particularly effective in adjusting the band gap of semiconducting materials. This property distinguishes it from other similar compounds and enhances its utility in various scientific and industrial applications .
Properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRBPGCXCNBTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716950 | |
Record name | Thieno[3,2-b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40985-58-8 | |
Record name | Thieno[3,2-b]thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-b]thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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